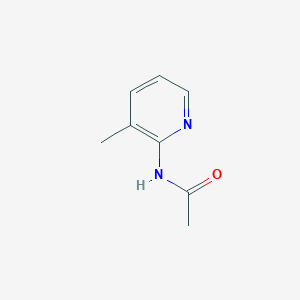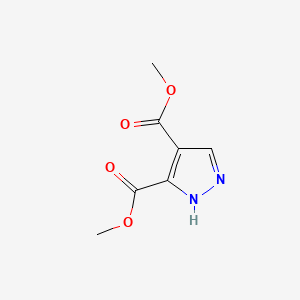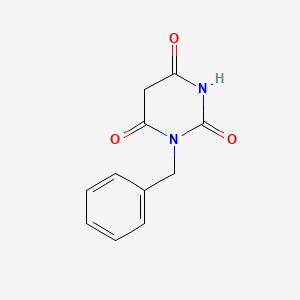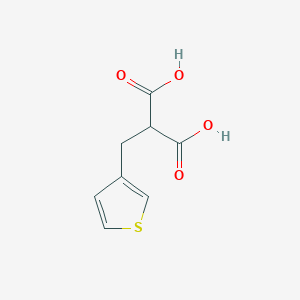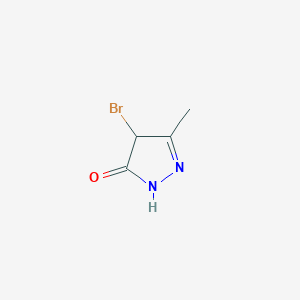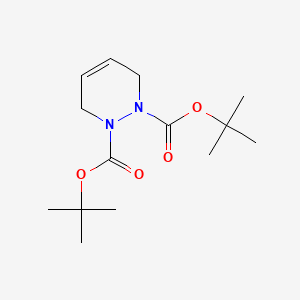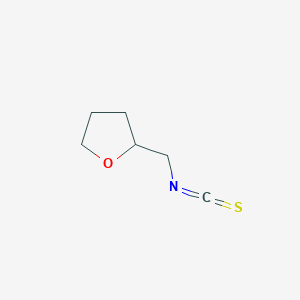
2-(Isothiocyanatomethyl)tetrahydrofuran
Descripción general
Descripción
Synthesis Analysis
Tetrahydrofuran derivatives are synthesized through various methods, including organometallic reactions, organocatalysis, and biotransformations. For instance, the synthesis of 2,3-trans disubstituted tetrahydrofurans from S-alkyl dithiocarbonates through sequential xanthate radical addition-substitution reactions represents a method that might be adaptable for synthesizing 2-(Isothiocyanatomethyl)tetrahydrofuran derivatives (Jean-Baptiste et al., 2006).
Molecular Structure Analysis
The molecular structure of tetrahydrofuran derivatives is often characterized using techniques like X-ray crystallography. For example, the study of isomerically pure anthra[2,3-b:6,7-b']-difuran demonstrates the detailed analysis of molecular structure through crystallographic methods, which are crucial for understanding the spatial arrangement of atoms within the molecule and its isomers (Nakano et al., 2012).
Chemical Reactions and Properties
Tetrahydrofuran derivatives participate in a variety of chemical reactions, highlighting their reactivity and potential applications in organic synthesis. The oxidative C-H/N-H cross-coupling between tetrahydrofuran and azoles using air, mediated by visible-light catalysis, exemplifies the chemical reactivity and potential functionalization strategies for tetrahydrofuran derivatives, including 2-(Isothiocyanatomethyl)tetrahydrofuran (Zhang et al., 2017).
Physical Properties Analysis
The physical properties of tetrahydrofuran derivatives, such as boiling point, miscibility with water, and stability, are crucial for their application in organic synthesis and industrial processes. 2-Methyltetrahydrofuran, for example, is highlighted for its low miscibility with water, high boiling point, and remarkable stability, making it a suitable solvent for various chemical reactions (Pace et al., 2012).
Chemical Properties Analysis
The chemical properties of tetrahydrofuran derivatives, including their reactivity in specific conditions and interactions with different reagents, are essential for their application in synthetic chemistry. Studies on the stereoselective synthesis of tetrahydrofurans via palladium-catalyzed reactions or organocatalytic methods provide insights into the chemical behavior and versatility of these compounds (Wolfe & Rossi, 2004).
Aplicaciones Científicas De Investigación
Biomass-Derived Solvent Applications
2-Methyl-tetrahydrofuran (2-MeTHF), derived from renewable resources like furfural or levulinic acid, presents a promising alternative solvent in environmentally benign synthesis strategies. Its properties, including low miscibility with water, high boiling point, and remarkable stability, make it suitable for syntheses involving organometallics, organocatalysis, and biotransformations, as well as processing lignocellulosic materials. Industries have started assessing 2-MeTHF in various synthetic procedures, showing excellent results and prospects. Its potential extends to pharmaceutical chemistry processes as well (Pace et al., 2012).
Synthesis of Biologically Active Products
Enantiopure 2-methyl-3-substituted tetrahydrofurans, key precursors to biologically active products (drugs, flavors, agrochemicals), are synthesized via a multienzymatic stereoselective cascade process. This two-step approach yields bromohydrins with high enantiomeric excess and diastereomeric excess, which are further manipulated to prepare tetrahydrofuran synthons. Notably, the synthesis of the most odorous stereoisomer of the roasted meat aroma, (2S,3R)-2-methyl-3-thioacetate tetrahydrofuran, is an application of this methodology (Brenna et al., 2017).
Organic Synthesis Techniques
In a study, visible-light mediated oxidative C-H/N-H cross-coupling between tetrahydrofuran and azoles using air was developed. This approach activates the C(sp3)-H bond of tetrahydrofuran using molecular oxygen as an oxidant, providing a green route for N-substituted azoles and showcasing the versatility of tetrahydrofuran in organic synthesis (Zhang et al., 2017).
Applications in Pharmaceutical Synthesis
A study focusing on the synthesis of 2,3-trans disubstituted tetrahydrofurans reported a two-step preparation from S-alkyl dithiocarbonates, leading to intermediate S-alkyl dithiocarbonates. This strategy, involving the displacement of anomeric xanthates with various nucleophiles, illustrates the potential of tetrahydrofuran derivatives in the synthesis of modified nucleoside analogues, highlighting its relevance in pharmaceutical synthesis (Jean-Baptiste et al., 2006).
Environmental Impact Study
The effects of tetrahydrofuran on enzyme activities in activated sludge were investigated to understand its influence and fate in the environment. The study revealed that tetrahydrofuran could inhibit dehydrogenase activity and strongly affect phosphatase, urease, and catalase activities in activated sludge, indicating its significant environmental impact (Lv et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
2-(isothiocyanatomethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c9-5-7-4-6-2-1-3-8-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFIFTGMGITVRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958021 | |
| Record name | 2-(Isothiocyanatomethyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isothiocyanatomethyl)tetrahydrofuran | |
CAS RN |
36810-87-4 | |
| Record name | 2-Tetrahydrofurfuryl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036810874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Isothiocyanatomethyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(ISOTHIOCYANATOMETHYL)TETRAHYDROFURAN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1266962.png)
![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)
